4-(2-Hydroxyanilino)benzene-1,2-diol
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Overview
Description
4-(2-Hydroxyanilino)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups and an anilino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyanilino)benzene-1,2-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an aniline derivative reacts with a dihydroxybenzene under specific conditions . Another method includes the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyanilino)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(2-Hydroxyanilino)benzene-1,2-diol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyanilino)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical processes within cells . Its effects are mediated through the formation of reactive intermediates and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar in structure but lacks the anilino group.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positions.
Resorcinol (1,3-Dihydroxybenzene): Differently positioned hydroxyl groups compared to 4-(2-Hydroxyanilino)benzene-1,2-diol.
Properties
CAS No. |
527707-61-5 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2-hydroxyanilino)benzene-1,2-diol |
InChI |
InChI=1S/C12H11NO3/c14-10-4-2-1-3-9(10)13-8-5-6-11(15)12(16)7-8/h1-7,13-16H |
InChI Key |
YUSGTYCHXGUGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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